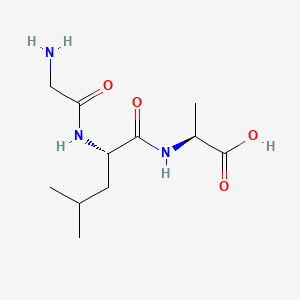

L-Alanine, glycyl-L-leucyl-

Description

Historical Context and Discovery of Glycyl-L-leucyl-L-alanine in Biochemical Systems

The specific historical context and discovery of Glycyl-L-leucyl-L-alanine as an isolated, naturally occurring compound with a defined biological role are not extensively documented in scientific literature. Its identification is more likely intertwined with the broader history of peptide chemistry that began in the early 20th century with the work of Emil Fischer, who first proposed the peptide bond theory.

In the mid-20th century, advancements in protein sequencing and synthesis, pioneered by researchers like Frederick Sanger, allowed for the identification of numerous small peptide fragments resulting from the hydrolysis of larger proteins. It is within this context that short-chain peptides like Glycyl-L-leucyl-L-alanine would have been first characterized, not as standalone functional molecules, but as constituent parts of larger polypeptide chains.

A 1976 study on the effects of various metabolites on lysyl-tRNA synthetase in Escherichia coli investigated the impact of the dipeptide glycyl-L-leucine, indicating that research into small peptides containing these amino acid residues has been ongoing for several decades. nih.gov However, a specific discovery event for the tripeptide itself is not apparent. Its presence in modern research is primarily as a synthetically produced molecule for studying fundamental biochemical and biophysical properties of peptides.

Classification and Biological Significance of Tripeptides within Peptide Chemistry

Glycyl-L-leucyl-L-alanine is classified as a tripeptide, a molecule consisting of three amino acids linked by two peptide bonds. glpbio.com In this case, the amino acids are Glycine (B1666218), L-leucine, and L-alanine, arranged in a specific sequence. The general biological significance of tripeptides is diverse, with different sequences exhibiting a wide range of functions. For instance, Glutathione (B108866) (γ-L-Glutamyl-L-cysteinylglycine) is a crucial antioxidant, while others can act as hormones or neurotransmitters. glpbio.com

The biological significance of Glycyl-L-leucyl-L-alanine itself is not well-defined with a specific, unique role. However, its constituent amino acids provide clues to its potential properties.

Glycine: The simplest amino acid, providing flexibility to the peptide chain.

L-leucine: A branched-chain amino acid (BCAA) known for its role in protein synthesis and metabolic regulation.

L-alanine: A non-essential amino acid involved in the glucose-alanine cycle for energy metabolism. smolecule.com

The combination of a small, flexible residue (Glycine), a bulky hydrophobic residue (Leucine), and a small, non-polar residue (Alanine) makes this tripeptide a useful model for studying peptide structure, folding, and interactions.

Properties of Constituent Amino Acids

| Amino Acid | Abbreviation | Side Chain Property | Molecular Weight ( g/mol ) |

| Glycine | Gly (G) | Non-polar, Aliphatic | 75.07 |

| L-leucine | Leu (L) | Non-polar, Aliphatic | 131.17 |

| L-alanine | Ala (A) | Non-polar, Aliphatic | 89.09 |

Current Research Landscape and Academic Relevance of Glycyl-L-leucyl-L-alanine Studies

Current research involving Glycyl-L-leucyl-L-alanine is primarily situated within fundamental peptide and protein science, rather than in studies of it as a bioactive compound with a specific physiological function. Its academic relevance stems from its utility as a model peptide in several areas:

Structural Biology: The defined sequence of Glycyl-L-leucyl-L-alanine allows for its use in computational and experimental studies to understand how amino acid sequence dictates three-dimensional structure and conformational dynamics.

Biophysical Chemistry: It can be used to study the thermodynamics of peptide folding and the energetics of peptide-solvent interactions.

Proteomics and Metabolomics: As a potential product of protein degradation, the detection and quantification of Glycyl-L-leucyl-L-alanine in biological samples could serve as a biomarker for certain metabolic states or diseases, although specific research in this area is not prominent.

Synthetic Chemistry: The synthesis of this and other small peptides is a routine process in many biochemistry and medicinal chemistry laboratories. For example, the synthesis of a related tetrapeptide, L-Leucyl-L-alanyl-glycyl-L-valine, as part of a resin-bound peptide library highlights the use of such sequences in broader chemical synthesis endeavors. prepchem.com

While direct studies on the bioactivity of Glycyl-L-leucyl-L-alanine are scarce, research on its dipeptide components, such as L-leucyl-L-alanine, has shown they can influence biological processes like ubiquitin-mediated protein degradation. scbt.com This suggests that the tripeptide could have latent biological activities worthy of investigation.

Physicochemical Properties of Related Peptides

| Peptide | Molecular Formula | Molecular Weight ( g/mol ) |

| Glycyl-L-alanine | C5H10N2O3 | 146.14 |

| L-leucyl-L-alanine | C9H18N2O3 | 202.25 |

| Glycylglycyl-L-leucyl-L-alanine | C13H24N4O5 | 316.35 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

32557-24-7 |

|---|---|

Molecular Formula |

C11H21N3O4 |

Molecular Weight |

259.30 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]propanoic acid |

InChI |

InChI=1S/C11H21N3O4/c1-6(2)4-8(14-9(15)5-12)10(16)13-7(3)11(17)18/h6-8H,4-5,12H2,1-3H3,(H,13,16)(H,14,15)(H,17,18)/t7-,8-/m0/s1 |

InChI Key |

PAWIVEIWWYGBAM-YUMQZZPRSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CN |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of Glycyl L Leucyl L Alanine

Solid-Phase Peptide Synthesis (SPPS) for Glycyl-L-leucyl-L-alanine Production

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide production, offering a streamlined and efficient alternative to classical solution-phase methods. oup.com The core principle of SPPS involves the covalent attachment of the initial amino acid to an insoluble polymer support (resin), followed by sequential addition of the subsequent amino acids in a C-terminal to N-terminal direction. oup.com This process utilizes excess soluble reagents to drive reactions to completion, with byproducts and excess materials being easily removed by filtration and washing. oup.com

Optimization of Coupling Reactions and Reagents in Tripeptide Synthesis

The formation of the amide (peptide) bond between the carboxyl group of an incoming amino acid and the free amino group of the resin-bound peptide is the most critical step in SPPS. bachem.com The efficiency of this coupling reaction directly impacts the yield and purity of the final Glycyl-L-leucyl-L-alanine. Optimization involves the careful selection of coupling reagents, which activate the carboxylic acid to facilitate the reaction.

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. While dicyclohexylcarbodiimide (B1669883) (DCC) was a popular early choice, its use in SPPS is now limited. bachem.com Modern synthesis of a tripeptide like Glycyl-L-leucyl-L-alanine would typically employ more efficient and safer reagents, often in combination with additives that suppress side reactions, particularly racemization. bachem.com

Key considerations for optimizing the synthesis of this tripeptide include:

Reagent Reactivity: Highly reactive reagents can be beneficial but may also increase the risk of side reactions. For instance, the synthesis of peptides containing sterically hindered or less reactive amino acids might require a more potent activator like PyNTP (3-nitro-l,2,4-triazol-l-yl-tris(pyrrolidin-1-yl)phosphonium hexafluorophosphate) to achieve high yields. peptide.com

Racemization Suppression: The activation of Fmoc-amino acids can lead to the loss of stereochemical integrity (racemization) at the alpha-carbon, especially for certain amino acids. researchgate.net Additives such as Hydroxybenzotriazole (HOBt) and its aza-derivatives (HOAt) are incorporated to minimize this risk. bachem.com Newer oxima-based additives like OxymaPure are considered safer alternatives to the potentially explosive HOBt. acs.org

Sequence-Dependent Challenges: The specific amino acid sequence can influence coupling efficiency. For example, the formation of secondary structures in the growing peptide chain can hinder the accessibility of the terminal amino group, necessitating stronger coupling reagents or modified reaction conditions. peptide.com

Table 1: Comparison of Common Coupling Reagents for SPPS

| Reagent Class | Example(s) | Advantages | Disadvantages |

| Carbodiimides | DCC, DIC | Inexpensive, effective | Can cause dehydration side reactions; DCC produces an insoluble urea (B33335) byproduct. bachem.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | High coupling efficiency, low racemization | BOP produces carcinogenic HMPA; PyBOP is a safer alternative. bachem.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | Fast reaction times, high yields, suitable for automated synthesis | Can cause guanidinylation of free amines; some are based on explosive precursors. bachem.comresearchgate.net |

Evaluation of Stereochemical Purity in Synthesized Glycyl-L-leucyl-L-alanine

Ensuring the stereochemical integrity of a synthetic peptide is critical, as the biological activity is highly dependent on its specific three-dimensional structure. nih.govresearchgate.net Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, is a significant potential side reaction during peptide synthesis. nih.govresearchgate.net This can occur either through the use of impure starting materials or during the activation/coupling steps of the synthesis. researchgate.netresearchgate.net

The determination of enantiomeric purity in the final Glycyl-L-leucyl-L-alanine product is a crucial quality control step. nih.gov Since D/L isomers possess identical physical and chemical properties, their separation presents an analytical challenge. nih.govresearchgate.net

Advanced analytical techniques are required for this evaluation:

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a primary method. This technique can separate the desired all-L-tripeptide from any diastereomers containing one or more D-amino acids. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This method typically involves the complete hydrolysis of the peptide back into its constituent amino acids. The amino acids are then derivatized with a chiral reagent and analyzed by GC-MS to quantify the ratio of L- to D-isomers for each amino acid. nih.gov

LC-MS/MS: A powerful approach involves hydrolyzing the peptide in a deuterated acid, which helps to account for any racemization that might occur during the hydrolysis step itself. The resulting amino acids are then separated by chiral chromatography and quantified using tandem mass spectrometry (MS/MS), which offers high sensitivity and accuracy, with reporting limits for D-isomers as low as 0.1%. digitellinc.com Spiking experiments with synthetic, isotope-labeled peptide standards can also be used to confirm the stereochemistry directly in complex mixtures without extensive purification. nih.gov

Chemoenzymatic Synthesis and Biocatalytic Routes for Glycyl-L-leucyl-L-alanine

Chemoenzymatic peptide synthesis represents a greener and more specific alternative to purely chemical methods. nih.govnih.gov This approach utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds in a stereoselective manner. nih.govnih.gov These reactions occur under mild, aqueous conditions, avoiding the harsh chemicals and complex protection-deprotection steps associated with traditional synthesis. nih.gov

The synthesis of a tripeptide like Glycyl-L-leucyl-L-alanine can be achieved via protease-catalyzed polymerization of di- or tri-peptide esters. rsc.org For instance, enzymes like papain have been shown to polymerize di- and tri-peptide ethyl esters. rsc.orgrsc.org The key challenge in chemoenzymatic synthesis is often the enzyme's substrate specificity and the optimization of reaction conditions (e.g., pH, temperature, reaction media) to favor synthesis over hydrolysis. nih.govnih.gov While the synthesis of longer polypeptides can be difficult, the construction of short oligopeptides is a well-established application of this technique. nih.gov

Design and Synthesis of Glycyl-L-leucyl-L-alanine Analogs and Derivatives

Modifying the original tripeptide sequence by incorporating non-canonical amino acids (ncAAs) is a powerful strategy for developing novel peptidomimetics with enhanced stability, conformational rigidity, or unique biological functions. nih.govnih.gov These ncAAs are not among the 20 proteinogenic amino acids and can introduce novel chemical functionalities. acs.org

Incorporation of Non-Canonical Amino Acids into Tripeptide Sequences

The incorporation of ncAAs into a sequence like Glycyl-L-leucyl-L-alanine can be achieved through several methods, with SPPS being the most direct. nih.gov

Solid-Phase Peptide Synthesis (SPPS): This is the most common approach, where a commercially available or custom-synthesized Fmoc-protected ncAA is incorporated into the peptide chain using standard coupling protocols. nih.govnih.gov This allows for precise, site-specific insertion of the ncAA at any position in the tripeptide sequence. For example, one could replace L-leucine with a cyclic amino acid to create a more conformationally constrained analog. nih.gov

Other Methods: While less common for short peptides, other strategies for incorporating ncAAs exist, such as cell-free protein synthesis (CFPS), selective pressure incorporation (SPI) in auxotrophic hosts, and genetic code expansion (GCE). nih.govresearchgate.net These methods are more suited for producing larger proteins containing ncAAs. nih.gov

The synthesis of ncAA-containing peptides can present unique challenges. The commercial availability of diverse Fmoc-protected ncAAs can be limited and costly. nih.gov Furthermore, the condensation step involving a sterically bulky or structurally unusual ncAA might suffer from lower yields or an increased risk of epimerization. jst.go.jp

Terminal Modifications and Their Impact on Reactivity and Function (e.g., Furan (B31954) Moiety Conjugation)

A key area of interest is the introduction of reactive functionalities at specific sites within a peptide sequence. These functionalities can then serve as handles for conjugation, labeling, or cross-linking. A versatile strategy for this purpose is the incorporation of a furan moiety, which acts as a masked aldehyde. rsc.org This method allows for the site-selective modification of biomolecules like peptides. rsc.orgnih.gov

Furan Moiety Conjugation: A Strategy for Peptide Labeling

The conjugation of a furan moiety offers a powerful tool for the chemical derivatization of peptides such as Glycyl-L-leucyl-L-alanine. The core of this methodology lies in the incorporation of an amino acid carrying a furan group, such as the commercially available Fmoc-protected 3-(2-furyl)alanine, during solid-phase peptide synthesis (SPPS). rsc.orgugent.be This allows the furan group to be placed at any desired position within the peptide chain. rsc.org

Once incorporated, the stable furan ring can be selectively activated through oxidation. tcichemicals.com Mild oxidative conditions, for example using N-bromosuccinimide (NBS), transform the furan into a highly reactive enal (an unsaturated aldehyde) functionality. rsc.orgnih.gov This newly generated aldehyde group can then readily react with various nucleophiles, such as amines, to form stable conjugates. rsc.orgtcichemicals.com A common subsequent reaction is reductive amination, where the aldehyde reacts with an amine (e.g., a fluorescent dye or another molecule of interest) in the presence of a reducing agent like sodium cyanoborohydride to form a stable carbon-nitrogen bond. rsc.org

This furan-oxidation-conjugation strategy has been successfully applied to label a variety of peptides with different functional molecules. The efficiency of this labeling method has been demonstrated in several studies. For example, research has shown that peptides incorporating a furan moiety can be effectively labeled with molecules like 1-aminopyrene. rsc.org

The table below summarizes the results from a study on the labeling of different peptides using the furan-oxidation-conjugation method. It demonstrates the versatility of this approach with various peptide sequences and resins.

Table 1: Scope of Furan-Based Peptide Labeling on Solid Phase (Data derived from research on furan-oxidation-conjugation strategies) rsc.org

| Entry | Peptide Sequence | Resin Type | Labeled Product Purity (%) |

| 1 | H-Phe-Ala-Phe-Fur -Gly-Gly-Arg-R | Rink amide AM | 75 |

| 2 | H-Phe-Ala-Phe-Fur -Gly-Gly-Arg-W | Wang | 70 |

| 3 | H-Phe-Ala-Fur -Phe-Gly-Gly-Arg-R | Rink amide AM | 70 |

| 4 | H-Fur -Ala-Phe-Phe-Gly-Gly-Arg-R | Rink amide AM | 60 |

| 5 | H-Phe-Ala-Phe-Gly-Fur -Gly-Arg-R | Rink amide AM | 65 |

| 6 | H-Phe-Ala-Phe-Gly-Gly-Fur -Arg-R | Rink amide AM | 65 |

| 7 | H-Phe-Ala-Phe-Gly-Gly-Arg-Fur -R | Rink amide AM | 60 |

Note: "Fur" denotes the 3-(2-furyl)alanine residue. Purity was determined from the crude chromatogram.

Impact on Reactivity and Function

The primary impact of terminal modifications like furan conjugation is the introduction of a new functionality that alters the peptide's chemical reactivity. The generated aldehyde is a key reactive intermediate that can participate in various chemical ligations. jpt.com This modification allows for the site-specific attachment of a wide range of molecules, including:

Fluorescent labels: For imaging and tracking studies. tcichemicals.com

Biotin tags: For detection and purification via affinity chromatography. ugent.be

Cross-linking agents: To study peptide-protein interactions. tcichemicals.com

Therapeutic agents: To create targeted drug-peptide conjugates. mdpi.com

By conjugating different moieties, the function of the original peptide can be significantly expanded. For example, attaching a bioactive molecule could enhance the therapeutic potential of the peptide by increasing its cell permeability or creating a covalent bond with its target receptor. ugent.bemdpi.com The ability to introduce aldehyde functionalities site-selectively represents a significant advantage over methods that result in random incorporation. rsc.org This precise control over the modification site is essential for creating homogenous conjugates with well-defined structures and predictable biological activities.

Enzymatic Dynamics, Metabolism, and Transport Mechanisms of Glycyl L Leucyl L Alanine

Hydrolysis and Degradation Pathways by Peptidases

The breakdown of peptides into smaller peptides or constituent amino acids is a fundamental biological process catalyzed by a diverse group of enzymes known as peptidases. mdpi.com These enzymes are broadly classified based on their site of action on a peptide chain. nih.gov

Characterization of Aminopeptidases, Dipeptidases, and Endopeptidases Acting on Tripeptides

The enzymatic degradation of tripeptides like Glycyl-L-leucyl-L-alanine involves several classes of peptidases:

Aminopeptidases: These enzymes cleave the peptide bond at the N-terminus of a peptide, sequentially releasing single amino acids. For Glycyl-L-leucyl-L-alanine, an aminopeptidase (B13392206) would first cleave the bond between Glycine (B1666218) and L-leucine, releasing Glycine and the dipeptide L-leucyl-L-alanine. The resulting dipeptide would then be further hydrolyzed.

Dipeptidases: These enzymes specialize in hydrolyzing dipeptides into their constituent amino acids. Following the action of an aminopeptidase on a tripeptide, a dipeptidase would break down the remaining dipeptide.

Endopeptidases: Unlike aminopeptidases, endopeptidases cleave peptide bonds within the peptide chain. nih.gov Their action on a tripeptide is less common but can occur depending on the specific enzyme and peptide sequence.

The coordinated action of these peptidases ensures the efficient breakdown of tripeptides and the release of amino acids for cellular use. mdpi.com

Substrate Specificity Profiling of Enzymes Interacting with Glycyl-L-leucyl-L-alanine and Related Sequences

The efficiency with which peptidases hydrolyze tripeptides is highly dependent on the amino acid sequence of the substrate. The presence of specific amino acids at the N-terminal, C-terminal, or internal positions can significantly influence the rate of enzymatic cleavage.

| Enzyme Type | Substrate Preference | Example |

| Aminopeptidases | Often influenced by the N-terminal amino acid. | Some aminopeptidases show a preference for substrates with a hydrophobic amino acid at the N-terminus. |

| Dipeptidases | Specificity is determined by both amino acid residues. | Prolidases, for instance, specifically cleave dipeptides with a C-terminal proline residue. |

| Endopeptidases | Recognize specific amino acid sequences within the peptide. | Trypsin cleaves peptide chains mainly at the carboxyl side of the amino acids lysine (B10760008) or arginine. |

Studies on the acid-catalyzed hydrolysis of related peptides, such as glycyl-L-leucyl-L-leucine and glycyl-L-phenylalanyl-L-phenylalanine, provide insights into the chemical stability of the peptide bonds involved. rsc.org The degradation of dipeptides like glycyl-L-leucine and L-leucyl-glycine in subcritical water has also been analyzed, highlighting the formation of cyclic dipeptides as a potential degradation product. nih.gov

Role of Specific Peptidases in Tripeptide Turnover in Microbial and Eukaryotic Systems (e.g., Lactococcus lactis, Escherichia coli)

Microorganisms and eukaryotic cells possess sophisticated peptidase systems to utilize peptides from their environment as a source of amino acids.

Lactococcus lactis : This bacterium, crucial in the dairy industry, has a complex proteolytic system. It utilizes cell envelope-associated proteinases to break down caseins into smaller peptides, which are then transported into the cell and hydrolyzed by a variety of intracellular peptidases. nih.gov L. lactis possesses distinct transport systems for di-tripeptides and for oligopeptides, indicating a specialized mechanism for handling peptides of different sizes. scispace.com

Escherichia coli : This bacterium also has a range of peptidases that are critical for its growth and survival. nih.gov The ClpP peptidase in E. coli is known to degrade a wide variety of substrates, playing a crucial role in cellular processes. nih.gov Furthermore, metabolites like L-alanine and the dipeptide glycyl-L-leucine have been shown to alter the properties of enzymes like lysyl-tRNA synthetase in E. coli, suggesting a regulatory role for small peptides and their constituent amino acids. nih.gov

The distribution and type of peptidases can vary significantly across different prokaryotic species, reflecting their evolutionary history and environmental niche. nih.gov

Cellular Transport Systems for Tripeptides

The uptake of tripeptides into cells is a vital process, mediated by specialized transporter proteins embedded in the cell membrane. These transporters facilitate the movement of peptides from the extracellular environment into the cytoplasm.

Mechanisms of Peptide Transport Across Biological Membranes

The transport of peptides across biological membranes is an active process that requires energy. nih.gov Several mechanisms have been identified:

Proton-Coupled Transport: Many peptide transporters, particularly in bacteria and eukaryotes, utilize a proton gradient as the driving force. nih.gov The influx of protons down their electrochemical gradient is coupled to the uptake of the peptide.

ATP-Binding Cassette (ABC) Transporters: In some bacteria, peptide transport is powered by the hydrolysis of ATP. nih.gov These transporters are typically composed of multiple subunits, including a substrate-binding protein that initially captures the peptide. nih.gov

Passive Diffusion and Transcytosis: While less common for small, hydrophilic peptides, some larger or more hydrophobic peptides may cross membranes via passive diffusion or be transported across the cell in vesicles through a process called transcytosis. mdpi.com

The transport of peptides is a fundamental process observed in a wide range of organisms, from microorganisms to higher plants and animals. nih.gov

Intestinal and Renal Tripeptide Transporter Systems (e.g., PepT1, PepT2) and Their Specificity

In mammals, the absorption of di- and tripeptides from the diet and their reabsorption in the kidneys are primarily handled by two well-characterized peptide transporters: PepT1 and PepT2. nih.gov

| Transporter | Location | Affinity | Capacity | Key Characteristics |

| PepT1 | Small intestine, bile duct epithelium. nih.gov | Low. nih.gov | High. nih.gov | Functions to absorb large quantities of di- and tripeptides from the diet. nih.gov |

| PepT2 | Kidney, brain, lung, mammary gland. nih.gov | High. nih.gov | Low. nih.gov | Primarily involved in the reabsorption of peptides from the glomerular filtrate. nih.gov |

Both PepT1 and PepT2 are proton-coupled oligopeptide transporters that can transport a vast array of di- and tripeptides. nih.gov Their substrate specificity is broad, but they do exhibit stereoselectivity, favoring peptides composed of L-amino acids. nih.govnih.gov The transport of the dipeptide glycyl-L-leucine in the guinea-pig small intestine has been shown to be mediated by a combination of intact peptide transport and transport of its constituent amino acid L-leucine after hydrolysis at the cell surface. nih.gov This highlights the dual pathways that can exist for peptide absorption.

Intracellular Fate and Metabolic Integration of Glycyl-L-leucyl-L-alanine Components

Upon the intracellular release of its constituent amino acids, Glycyl-L-leucyl-L-alanine contributes to the cellular pool of glycine, L-leucine, and L-alanine. Each of these amino acids has a distinct and vital role in cellular metabolism, energy production, and the synthesis of essential biomolecules.

Glycine Metabolism:

Glycine is a non-essential amino acid with a wide range of metabolic functions. It is a precursor for the synthesis of numerous important molecules, including proteins, purines (the building blocks of DNA and RNA), heme (a component of hemoglobin), and glutathione (B108866) (a major antioxidant). youtube.comyoutube.com Glycine can be synthesized from serine via the enzyme serine hydroxymethyltransferase and can also be produced from threonine or through the transamination of glyoxylate (B1226380) with alanine (B10760859). youtube.comnih.gov

Glycine's metabolic flexibility allows it to be both glucogenic, meaning it can be converted to glucose, and a contributor to one-carbon metabolism, which is crucial for the synthesis of nucleotides and other essential compounds. youtube.comnih.gov The glycine cleavage system, a multi-enzyme complex, can break down glycine to produce carbon dioxide, ammonia, and a one-carbon unit that can be used in various biosynthetic reactions. nih.gov

Key Metabolic Pathways of Glycine

| Metabolic Pathway | Key Enzymes | Metabolic Product(s) | Significance |

|---|---|---|---|

| Protein Synthesis | Aminoacyl-tRNA synthetases | Glycine-tRNA | Incorporation into proteins. wikipedia.org |

| Gluconeogenesis | Glycine cleavage system, Serine-pyruvate aminotransferase | Pyruvate (B1213749), Glucose | Production of glucose for energy. youtube.com |

| Heme Synthesis | Aminolevulinate synthase | δ-Aminolevulinate | First step in the synthesis of porphyrins and heme. youtube.com |

| Purine (B94841) Synthesis | Various enzymes | C4, C5, and N7 atoms of the purine ring | Essential for DNA and RNA synthesis. youtube.com |

L-Leucine Metabolism:

L-leucine is an essential branched-chain amino acid (BCAA) that must be obtained from the diet. It plays a critical role in protein synthesis and metabolic regulation. ontosight.ainumberanalytics.com Leucine (B10760876) is transported into cells by specific transporters like the large neutral amino acid transporter 1 (LAT1). ontosight.ai Once inside the cell, it undergoes transamination to form α-ketoisocaproate (KIC), a reaction catalyzed by branched-chain aminotransferase (BCAT). ontosight.aimetwarebio.com

A primary function of leucine is the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a key regulator of protein synthesis and cell growth. ontosight.aiyoutube.comyoutube.com Metabolically, leucine is ketogenic, meaning its breakdown produces acetyl-CoA and acetoacetate, which can be used for energy production in the citric acid cycle or for the synthesis of ketone bodies. numberanalytics.com Approximately 80% of intracellular leucine is utilized for protein synthesis. nih.gov

Key Metabolic Pathways of L-Leucine

| Metabolic Pathway | Key Enzymes | Metabolic Product(s) | Significance |

|---|---|---|---|

| Protein Synthesis | Aminoacyl-tRNA synthetases | Leucyl-tRNA | Incorporation into proteins, particularly muscle protein. youtube.comtiktok.com |

| Ketogenesis | Branched-chain α-keto acid dehydrogenase (BCKDH) complex | Acetyl-CoA, Acetoacetate | Energy production and synthesis of ketone bodies. numberanalytics.com |

L-Alanine Metabolism:

L-alanine is a non-essential amino acid that is central to the glucose-alanine cycle, a pathway that transports nitrogen from peripheral tissues to the liver. ontosight.aicreative-proteomics.comnumberanalytics.com Alanine can be synthesized in the body from pyruvate through a transamination reaction catalyzed by alanine transaminase (ALT). smpdb.cayoutube.com

The primary metabolic role of alanine is its involvement in gluconeogenesis. creative-proteomics.comnumberanalytics.com In the liver, alanine is converted back to pyruvate, which can then be used to synthesize glucose. creative-proteomics.comdroracle.ai This process is crucial for maintaining blood glucose levels during periods of fasting or intense exercise. creative-proteomics.comnih.gov Alanine can also be used for protein synthesis or oxidized in the citric acid cycle for energy. smpdb.canih.gov

Key Metabolic Pathways of L-Alanine

| Metabolic Pathway | Key Enzymes | Metabolic Product(s) | Significance |

|---|---|---|---|

| Protein Synthesis | Alanyl-tRNA synthetase | Alanine-tRNA | Incorporation into proteins. smpdb.ca |

| Gluconeogenesis | Alanine transaminase (ALT), Pyruvate carboxylase, PEPCK | Pyruvate, Glucose | Production of glucose for energy homeostasis. creative-proteomics.comdroracle.ainih.govyoutube.com |

Biological Roles and Molecular Mechanisms of Action of Glycyl L Leucyl L Alanine

Modulation of Cellular Signaling Pathways by Tripeptides

Peptides can act as signaling molecules, influencing a variety of cellular processes. While specific data on Glycyl-L-leucyl-L-alanine is sparse, related peptides and their constituent amino acids have been shown to modulate key signaling cascades.

Peptides similar to Glycyl-L-leucyl-L-alanine are recognized for their potential to interact with cellular receptors and enzymes, thereby modulating signaling pathways that govern cellular responses. For instance, the dipeptide Glycyl-L-leucine (Gly-Leu) has been found to activate the mTOR signaling pathway, a central regulator of cell growth and proliferation, in chicken intestinal epithelial cells. agriculturejournals.cz This activation suggests a role for such peptides as nutritional signal regulators. agriculturejournals.cz

Furthermore, the individual amino acid L-alanine has been identified as an activator of AMP-activated protein kinase (AMPK) in hepatic cells. nih.gov The activation of AMPK, a critical energy sensor, is mediated by the intracellular metabolism of alanine (B10760859), which alters the AMP/ATP ratio. nih.gov While this action is attributed to the single amino acid, it highlights the potential for peptides containing alanine to influence cellular energy status and related signaling pathways.

Kinetic studies in Escherichia coli have revealed that the dipeptide glycyl-L-leucine can induce alterations in the properties of the enzyme lysyl-tRNA synthetase. nih.gov This interaction, which affects the enzyme's binding sites for ATP, demonstrates how a dipeptide can directly influence enzymatic function within a signaling context. nih.gov

The components of Glycyl-L-leucyl-L-alanine are implicated in the complex regulation of protein turnover, encompassing both synthesis and degradation.

Research has demonstrated that the dipeptide Gly-Leu can enhance protein synthesis in chicken intestinal epithelial cells by stimulating the mTOR signaling pathway. agriculturejournals.cz This pathway is a cornerstone of protein synthesis regulation, and its activation by Gly-Leu points to a direct influence on anabolic processes. agriculturejournals.cz In Escherichia coli, the presence of glycyl-L-leucine in the culture medium leads to changes in the synthesis of individual polypeptides, including the alteration of lysyl-tRNA synthetase, an enzyme crucial for protein synthesis. researchgate.netnih.gov

On the other side of protein metabolism, the dipeptide L-leucyl-L-alanine has been identified as an inhibitor of ubiquitin-mediated protein degradation. scbt.com This suggests a potential role in stabilizing proteins that would otherwise be targeted for breakdown by the proteasome. Furthermore, studies in perfused rat liver have shown that L-alanine is a necessary co-regulator for the suppression of protein degradation induced by a mixture of other amino acids. nih.gov This indicates that alanine plays a permissive role in the control of proteolysis, a function that could be retained when it is part of a tripeptide.

| Compound | Effect | Pathway/Mechanism | Model System | Citation |

|---|---|---|---|---|

| Glycyl-L-leucine (Gly-Leu) | Promotes protein synthesis | Activation of mTOR signaling pathway | Chicken intestinal epithelial cells | agriculturejournals.cz |

| Glycyl-L-leucine | Alters synthesis of individual polypeptides | Modification of lysyl-tRNA synthetase properties | Escherichia coli | researchgate.netnih.gov |

| L-leucyl-L-alanine | Inhibits protein degradation | Inhibition of ubiquitin-mediated degradation | Not specified | scbt.com |

| L-alanine | Required for suppression of protein degradation | Acts as a coregulator in the expression of inhibitory activity | Perfused rat liver | nih.gov |

Enzymatic Activity Modulation by Glycyl-L-leucyl-L-alanine and its Analogs

The specific sequence of amino acids in a peptide can make it an effective modulator of enzyme activity, acting as either an inhibitor or a participant in the catalytic process.

While there is no direct evidence of Glycyl-L-leucyl-L-alanine inhibiting proteolytic enzymes, its constituent amino acids are found in peptides that do. Elastin-derived peptides, which are rich in hydrophobic residues like alanine and glycine (B1666218), have been shown to regulate the activity of human leukocyte elastase. nih.gov This suggests that peptides with similar compositions could interact with and modulate elastase activity at sites of proteolysis. nih.gov Other research has focused on synthetic tripeptides as potent inhibitors of human leukocyte elastase, although these have different sequences than Glycyl-L-leucyl-L-alanine. nih.gov

Inhibition of prolyl oligopeptidase (PREP) is another area of active research, with inhibitors being investigated for their therapeutic potential in conditions like age-related macular degeneration and intestinal ischemia/reperfusion injury. nih.govnih.govmdpi.com While the specific tripeptide Glycyl-L-leucyl-L-alanine has not been identified as a PREP inhibitor, the general principle of peptide-based enzyme inhibition is well-established.

| Enzyme | Inhibitor/Regulator | Key Findings | Model System | Citation |

|---|---|---|---|---|

| Human Leukocyte Elastase | Elastin-derived peptides (rich in alanine, glycine) | Regulates elastase activity at the site of proteolysis. | In vitro (human aorta elastin) | nih.gov |

| Prolyl Oligopeptidase (PREP) | Various PREP inhibitors (e.g., KYP-2047) | Inhibition induces autophagy and has cytoprotective effects. | Human retinal pigment epithelial cells, mouse models | nih.govnih.govmdpi.com |

There is currently no scientific literature to suggest that Glycyl-L-leucyl-L-alanine acts as a cofactor or a primary substrate in specific biochemical reactions. However, its constituent amino acids are central to many metabolic pathways. For example, multi-enzymatic cascade reactions have been developed for the synthesis of L-alanine from sugar degradation products, highlighting its role as a building block in biotechnological applications. mdpi.com

Roles in Non-Human Biological Systems and Models

Studies in non-human organisms have provided some of the most direct, albeit limited, evidence for the biological roles of peptides related to Glycyl-L-leucyl-L-alanine.

In the bacterium Escherichia coli, the addition of the dipeptide glycyl-L-leucine to the growth medium has been shown to alter the properties of lysyl-tRNA synthetase. nih.gov This includes changes to the enzyme's subunit composition and molecular weight, suggesting that the dipeptide can modify the structure of this crucial enzyme for protein synthesis. nih.gov

Furthermore, the dipeptide L-leucyl-L-alanine has been identified as a metabolite in the bacterium Paraburkholderia, the grape species Vitis vinifera, and the protozoan parasite Trypanosoma brucei. nih.gov Its presence in these diverse organisms suggests a conserved, though not yet fully understood, metabolic role.

Impact on Microbial Physiology and Ecosystem Dynamics (e.g., Biofilm Formation, Cell Wall Biogenesis)

No specific research findings were identified detailing the impact of Glycyl-L-leucyl-L-alanine on microbial physiology, including processes such as biofilm formation or cell wall biogenesis.

Influence on Enzyme Properties and Regulation in Model Organisms (Escherichia coli Lysyl-tRNA synthetase)

There is no available information from the conducted searches regarding the influence of Glycyl-L-leucyl-L-alanine on the properties and regulation of Escherichia coli Lysyl-tRNA synthetase.

Peptide Effects on Immune Response Modulation in Non-Human Contexts (e.g., phagocytosis stimulation in mouse macrophages)

Specific studies on the effects of Glycyl-L-leucyl-L-alanine on immune response modulation, such as the stimulation of phagocytosis in mouse macrophages, were not found in the available search results.

Broader Bioactive Functions of Tripeptides (General Context)

While specific data on Glycyl-L-leucyl-L-alanine is limited, the broader class of tripeptides exhibits a wide range of significant biological activities. These functions are crucial in various physiological processes.

Antioxidant and Detoxification Mechanisms (e.g., Glutathione (B108866) as a model tripeptide)

Tripeptides play a vital role in cellular protection against oxidative stress and toxic compounds. Glutathione (γ-L-Glutamyl-L-cysteinylglycine), a prominent example of a biologically significant tripeptide, is a cornerstone of the cellular antioxidant defense system.

Key functions of Glutathione include:

Direct Neutralization of Reactive Oxygen Species (ROS): Glutathione can directly scavenge free radicals, such as hydroxyl radicals and singlet oxygen, thereby preventing damage to cellular components.

Enzymatic Detoxification: It serves as a cofactor for several antioxidant enzymes. Glutathione peroxidase, for instance, utilizes glutathione to reduce hydrogen peroxide and lipid hydroperoxides, converting them into harmless water and alcohol molecules, respectively.

Regeneration of Other Antioxidants: Glutathione is crucial for regenerating other important antioxidants, such as vitamins C and E, to their active forms, allowing them to continue their protective functions.

Detoxification of Xenobiotics: Through the action of glutathione S-transferases, glutathione conjugates with toxins and xenobiotics, making them more water-soluble and facilitating their excretion from the body.

The antioxidant and detoxification capabilities of tripeptides are not limited to glutathione. Various other tripeptides derived from dietary proteins have also been shown to possess antioxidant properties, often attributed to the specific amino acid composition and sequence.

Anti-inflammatory and Growth/Proliferation Modulatory Activities

Certain tripeptides have demonstrated significant immunomodulatory and anti-inflammatory effects. For instance, the tripeptide Lys-Pro-Val (KPV) has been shown to exert anti-inflammatory actions. These peptides can influence cellular signaling pathways involved in inflammation and cell growth.

The mechanisms behind these activities can include:

Inhibition of Pro-inflammatory Cytokines: Some tripeptides can suppress the production and release of pro-inflammatory signaling molecules.

Modulation of Cell Proliferation: Bioactive tripeptides can influence cell cycle progression and proliferation, which can be beneficial in contexts of abnormal cell growth.

DNA Destabilization and Chelation Activities of Biologically Derived Tripeptides

Biologically derived tripeptides can interact with metal ions and DNA, influencing their stability and function. The ability of peptides to chelate metal ions is a well-documented phenomenon. This chelation can have several implications:

Metal Sequestration: By binding to metal ions, tripeptides can prevent them from participating in harmful reactions, such as the generation of free radicals through the Fenton reaction.

DNA Interaction: The interaction of tripeptides with DNA can lead to conformational changes and destabilization. This property is being explored for its potential in various biomedical applications. The specific amino acid sequence and the charge distribution of the tripeptide are critical determinants of its DNA-binding and -modulating capabilities.

Structural Conformation and Intermolecular Interactions of Glycyl L Leucyl L Alanine

Conformational Analysis of Tripeptides in Solution and Solid State

The conformation of a peptide, its three-dimensional shape, is crucial to its function. For tripeptides like Glycyl-L-leucyl-L-alanine, this conformation is a dynamic equilibrium influenced by both the surrounding solvent and the inherent properties of the amino acid residues.

Studies of Secondary Structure Elements (e.g., Beta-Sheets, Turns)

Short peptides can adopt secondary structural elements, which are regular, repeating conformations of the polypeptide backbone. wikipedia.org The most common of these are α-helices and β-sheets, stabilized by hydrogen bonds between the backbone amide and carbonyl groups. wikipedia.orgpressbooks.pub

In the context of Glycyl-L-leucyl-L-alanine, the constituent amino acids have distinct propensities for forming these structures. Leucine (B10760876) and alanine (B10760859) are known to favor α-helical conformations. wikipedia.orgpressbooks.pub This preference is attributed to their side chains being able to shield the backbone hydrogen bonds from the disruptive effects of water. pressbooks.pub Conversely, glycine (B1666218), with its single hydrogen atom as a side chain, is considered a "helix breaker" because it offers minimal protection to the backbone hydrogen bonds. wikipedia.orgpressbooks.pub However, glycine's flexibility allows it to readily adopt various conformations, making it a common component of turns, which are sharp changes in the direction of the polypeptide chain. wikipedia.orgpitt.edu

Studies on similar tripeptides have shown the formation of β-turn structures. For instance, theoretical calculations on Pro-Leu-Gly-NH2 indicate a strong preference for a 10-membered, hydrogen-bonded β-turn conformation. nih.gov The terminally protected tripeptide Boc-Ala(1)-Leu(2)-Ala(3)-OMe has been observed to form antiparallel β-sheets in its crystalline state. tandfonline.com These sheets are formed through intermolecular hydrogen bonds between dimers of the peptide. tandfonline.com

Factors Influencing Peptide Conformation (e.g., Amino Acid Sequence, Chirality)

Chirality, the "handedness" of the amino acid residues, also plays a critical role. Naturally occurring amino acids are predominantly in the L-configuration. wikipedia.org The presence of D-amino acids can significantly alter the conformational landscape. For example, in studies of tripeptides composed of phenylalanine isomers, the inclusion of a D-amino acid at a specific position can lead to the formation of unique secondary structures like γ-turns. rsc.org

The surrounding environment, particularly the solvent, also exerts a strong influence. In aqueous solutions, hydrophobic residues like leucine tend to be buried to minimize contact with water, while hydrophilic groups remain exposed. wikipedia.org This hydrophobic effect is a major driving force in protein folding and peptide self-assembly.

Investigation of Self-Assembly and Ordered Structure Formation by Short Peptides

Short peptides possess the remarkable ability to self-assemble into well-defined nanostructures. This process is driven by a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic effects. rsc.org

Tripeptides, in particular, have been shown to form a variety of self-assembled structures, such as hydrogels, amyloid-like fibrils, and nanospheres. tandfonline.comnih.govnih.gov The self-assembly of a terminally protected tripeptide, Boc-Ala-Leu-Ala-OMe, leads to the formation of amyloid-like fibrils through the hierarchical association of supramolecular β-sheets. tandfonline.com Lipidated tripeptides have been observed to self-assemble into spherical micelles in aqueous solutions. acs.org The modification of peptide termini can also influence self-assembly, with increased hydrophobicity sometimes leading to a lower minimum concentration required for gelation. nih.gov

The self-assembly process is highly dependent on the peptide sequence and the experimental conditions. For instance, the leucine-rich amelogenin peptide (LRAP) has been shown to self-assemble into nanospheres, but only above a certain concentration. nih.gov

Ligand-Receptor Binding Studies and Molecular Recognition Mechanisms

The biological activity of peptides is often mediated by their specific binding to larger biomolecules, such as proteins or nucleic acids. Understanding these interactions at a molecular level is crucial for drug design and elucidating biological pathways.

Elucidation of Binding Sites in Protein-Protein, Protein-RNA, and Protein-DNA Complexes

While specific binding studies for Glycyl-L-leucyl-L-alanine are not extensively documented in the provided search results, studies on similar peptides provide valuable insights. For example, the peptide sequence Gly-Ala-Pro-Leu has been identified as a potential fibrinogen binding site on the platelet integrin glycoprotein (B1211001) IIb. nih.gov This sequence is present in several integrin alpha-subunits, suggesting a conserved binding motif. nih.gov

The amino acids composing Glycyl-L-leucyl-L-alanine are frequently found at protein interaction interfaces. Leucine and alanine are among the most common residues involved in inter-residue interactions within transmembrane proteins. oup.com These interactions are often between the sidechains of hydrophobic residues or between a hydrophobic sidechain and the backbone of glycine or alanine. oup.com

Molecular Docking and Simulation Approaches for Tripeptide-Target Interactions

Molecular docking and simulation are powerful computational tools used to predict and analyze the binding of small molecules, like tripeptides, to their biological targets. mdpi.com These methods can provide detailed information about the binding pose, the key interacting residues, and the energetics of the interaction.

For instance, molecular docking studies have been used to investigate the binding of glucose and other ligands to Sudlow Site I of human serum albumin. nih.gov This site contains hydrophobic residues like Leu-238 and Ala-291, which could potentially interact with the leucine and alanine residues of Glycyl-L-leucyl-L-alanine. nih.gov

Molecular dynamics simulations have been employed to study the conformational effects of a Gly→Ala mutation in the poly-alanine stretch of the PABPN1 protein. scirp.org These simulations revealed that the mutation leads to an increase in the helical content of the peptide, highlighting how a single amino acid change can impact structure. scirp.org Such computational approaches could be applied to Glycyl-L-leucyl-L-alanine to predict its preferred binding partners and to understand the molecular basis of its recognition.

Impact of Stereoisomerism (D-Amino Acids) on Tripeptide Structure and Biological Activity

The substitution of L-amino acids with their D-enantiomers in a tripeptide sequence, such as Glycyl-L-leucyl-L-alanine, can profoundly influence its three-dimensional structure and, consequently, its biological activity. nih.govnumberanalytics.com This section explores the structural and functional ramifications of incorporating D-amino acids into a tripeptide backbone.

The biological activity of a peptide is intrinsically linked to its three-dimensional structure, which governs its ability to interact with biological targets like receptors and enzymes. The specific arrangement of amino acid side chains creates a unique surface that is recognized by its biological partner.

The incorporation of a D-amino acid can have several effects on biological activity:

Altered Receptor Binding: The change in conformation can diminish or completely abolish the peptide's ability to bind to its target receptor. researchgate.net Conversely, in some cases, the altered shape might lead to a higher binding affinity or even interaction with a different receptor.

Enzymatic Stability: Peptides composed of L-amino acids are susceptible to degradation by proteases. The introduction of a D-amino acid can confer resistance to enzymatic hydrolysis, as proteases are highly stereospecific. acs.org This increased stability can prolong the peptide's biological half-life.

Modified Biological Response: The combination of altered receptor binding and increased stability can result in a modified biological response. Some D-amino acid-containing peptides exhibit enhanced, prolonged, or even entirely novel biological activities compared to their all-L-counterparts. nih.govscispace.com Conversely, many are rendered inactive. researchgate.net

The precise impact of substituting L-alanine with D-alanine in Glycyl-L-leucyl-L-alanine to form Glycyl-L-leucyl-D-alanine would depend on the specific biological system in which it functions. The following table summarizes the potential general effects based on established principles of peptide stereoisomerism.

| Property | Glycyl-L-leucyl-L-alanine (all L-isomers) | Glycyl-L-leucyl-D-alanine (with D-isomer) |

| Backbone Conformation | Adopts a conformation dictated by the L-amino acid sequence. | The D-alanine introduces a local change in stereochemistry, potentially altering the overall backbone fold. |

| Intramolecular Interactions | Specific hydrogen bonding and van der Waals interactions stabilize the native conformation. | Disruption of native interaction networks and formation of new ones to accommodate the D-amino acid. |

| Receptor/Enzyme Recognition | The specific 3D structure is recognized by its biological target. | Recognition by the target may be reduced, abolished, or in some cases, enhanced due to the altered shape. |

| Proteolytic Stability | Susceptible to degradation by proteases. | Generally more resistant to proteolytic degradation. acs.org |

| Biological Activity | Possesses the native biological function. | Biological activity may be reduced, absent, enhanced, or altered compared to the all-L-isomer. nih.govresearchgate.net |

Advanced Analytical Methodologies for Glycyl L Leucyl L Alanine Research

Chromatographic and Spectroscopic Characterization Techniques

Chromatographic and spectroscopic methods are indispensable for the initial verification and detailed analysis of synthesized or isolated Glycyl-L-leucyl-L-alanine.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Glycyl-L-leucyl-L-alanine and confirming its identity. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common modality used for peptides. In this method, the peptide is dissolved in a polar mobile phase and passed through a column packed with a nonpolar stationary phase (e.g., C18).

The separation is based on the hydrophobic character of the peptide; Glycyl-L-leucyl-L-alanine, with its leucine (B10760876) residue, will have a characteristic retention time under specific conditions of mobile phase composition (typically a gradient of water and acetonitrile with an ion-pairing agent like trifluoroacetic acid) and flow rate. The identity of the peptide can be confirmed by comparing its retention time to that of a known reference standard. Purity is determined by integrating the area of the main peptide peak and comparing it to the total area of all peaks in the chromatogram. Detection is commonly achieved using an ultraviolet (UV) detector, monitoring the peptide bond absorbance at around 210-220 nm. thermofisher.com

Table 1: Illustrative HPLC Purity Analysis Data for Glycyl-L-leucyl-L-alanine

| Parameter | Value |

| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 60% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Retention Time | 12.5 minutes |

| Peak Area | 99.5% |

| Impurities | 0.5% (sum of minor peaks) |

Mass Spectrometry (MS) is a powerful tool for unequivocally verifying the amino acid sequence of Glycyl-L-leucyl-L-alanine and confirming its molecular weight. nih.gov Electrospray ionization (ESI) is typically used to generate charged molecular ions of the peptide. The mass analyzer then measures the mass-to-charge ratio (m/z) of this parent ion, which should correspond to the calculated molecular weight of the tripeptide (287.35 g/mol for the neutral molecule).

To confirm the sequence, tandem mass spectrometry (MS/MS) is employed. youtube.comresearchgate.net The parent ion is selected and subjected to collision-induced dissociation (CID), which fragments the peptide backbone at the amide bonds. This process generates a predictable series of fragment ions, primarily b-ions (containing the N-terminus) and y-ions (containing the C-terminus). youtube.com The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the direct reading of the sequence. For Glycyl-L-leucyl-L-alanine, observing a mass difference of 57 Da (Gly), followed by 113 Da (Leu), would confirm the sequence. youtube.comyoutube.com

Table 2: Predicted MS/MS Fragmentation Ions for Glycyl-L-leucyl-L-alanine ([M+H]⁺ = 288.19)

| Fragment Ion | Sequence | Calculated m/z |

| b₁ | G | 58.04 |

| b₂ | GL | 171.12 |

| y₁ | A | 90.05 |

| y₂ | LA | 203.14 |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed atomic-level information about the three-dimensional structure and dynamics of Glycyl-L-leucyl-L-alanine in solution. auremn.org.brnih.gov One-dimensional ¹H NMR spectra reveal the chemical environment of all protons in the peptide, with characteristic chemical shifts for backbone amide (NH), alpha-protons (Hα), and side-chain protons. researchgate.net

Table 3: Representative ¹H NMR Chemical Shifts (δ) for a Tripeptide in D₂O

| Proton | Glycine (B1666218) Residue (ppm) | Leucine Residue (ppm) | Alanine (B10760859) Residue (ppm) |

| NH | ~8.3-8.6 | ~8.1-8.4 | ~8.0-8.2 |

| Hα | ~3.9-4.0 | ~4.2-4.4 | ~4.1-4.3 |

| Hβ | N/A | ~1.6-1.8 | ~1.4-1.5 |

| Side Chain | N/A | Hγ: ~1.5-1.7, Hδ: ~0.9 | N/A |

Biophysical Methods for Studying Peptide Structure and Stability

Biophysical techniques probe the global structural features and thermodynamic stability of Glycyl-L-leucyl-L-alanine, complementing the high-resolution data from spectroscopic methods.

Circular Dichroism (CD) spectroscopy is a widely used method for rapidly assessing the secondary structure of peptides and proteins in solution. researchgate.netmq.edu.au The technique measures the difference in absorption of left- and right-handed circularly polarized light by chiral molecules, including the peptide backbone. Different secondary structures, such as α-helices, β-sheets, and random coils, give rise to distinct CD spectra in the far-UV region (190-250 nm). nih.gov

For a short, flexible tripeptide like Glycyl-L-leucyl-L-alanine, which is unlikely to form a stable, canonical secondary structure on its own, the CD spectrum is expected to be characteristic of a random coil or disordered conformation. This is typically defined by a single strong negative band near 198 nm. nih.gov Studying the CD spectrum as a function of solvent conditions or temperature can provide insights into its conformational propensities.

Table 4: Characteristic Far-UV CD Spectral Features for Peptide Secondary Structures

| Secondary Structure | Positive Peak (nm) | Negative Peak(s) (nm) |

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~218 |

| Random Coil | ~212 | ~198 |

Thermal analysis techniques provide valuable information on the stability of Glycyl-L-leucyl-L-alanine in the solid state. nih.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. labmanager.comparticletechlabs.com A DSC thermogram of the peptide can reveal thermal events such as melting, crystallization, or polymorphic phase transitions. For a crystalline peptide, a sharp endothermic peak corresponding to its melting point (Tm) would be observed, the area of which relates to the enthalpy of fusion. This provides a measure of the stability of the crystal lattice. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. labmanager.comparticletechlabs.com TGA is used to determine the thermal stability and decomposition temperature of the peptide. The TGA curve shows the temperature at which the peptide begins to lose mass due to thermal degradation. This information is critical for understanding the material's stability under thermal stress. researchgate.net

Table 5: Hypothetical Thermal Analysis Data for Solid Glycyl-L-leucyl-L-alanine

| Technique | Parameter | Observation |

| DSC | Melting Point (Tm) | Sharp endothermic peak at 215 °C |

| DSC | Enthalpy of Fusion (ΔH) | 45 kJ/mol |

| TGA | Onset of Decomposition | 240 °C |

| TGA | Major Mass Loss | 240-300 °C |

Enzymatic Assays for Activity and Specificity Determination

Enzymatic assays are fundamental in determining the biological activity and substrate specificity related to Glycyl-L-leucyl-L-alanine. These assays typically monitor the rate of enzymatic hydrolysis of the peptide bond, which can reveal information about the enzymes that catabolize this tripeptide and the kinetics of the reaction.

Aminopeptidases are a class of enzymes often studied for their ability to cleave N-terminal amino acids from peptides. The activity of such enzymes on Glycyl-L-leucyl-L-alanine can be quantified by monitoring the release of glycine or the subsequent hydrolysis products. For instance, a glycine aminopeptidase (B13392206) from Actinomucor elegans has been shown to efficiently hydrolyze substrates with an N-terminal glycine residue. researchgate.net While its direct activity on Gly-Leu-Ala is a subject for specific investigation, its known preference for substrates like glycine-β-naphthylamine suggests it as a candidate enzyme for studying the degradation of this tripeptide. researchgate.net The specificity of such an enzyme can be determined by comparing its activity against a panel of different peptides.

A common method involves using a chromogenic or fluorogenic substrate that mimics the peptide of interest. For example, leucyl aminopeptidases have been characterized using substrates like leucine-p-nitroanilide (LpNA). researchgate.net The hydrolysis of LpNA releases p-nitroanilide, a yellow compound that can be quantified spectrophotometrically at 410 nm. By extension, the susceptibility of Glycyl-L-leucyl-L-alanine to hydrolysis by a specific peptidase can be assessed in competitive inhibition assays with such chromogenic substrates.

The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are determined to characterize the enzyme-substrate interaction. A low Km value indicates a high affinity of the enzyme for the substrate. For example, a major leucyl aminopeptidase (LAP) isoform purified from potato tubers showed a high affinity for leucine-p-nitroanilide. researchgate.net Determining these parameters for Glycyl-L-leucyl-L-alanine with various peptidases is crucial for understanding its metabolic fate.

| Enzyme | Substrate | Km (mM) | Vmax (mM/min) | Optimal pH | Source |

| Leucyl Aminopeptidase | Leucine-p-nitroanilide | 0.048 | 31.56 | 9.0 | Solanum tuberosum researchgate.net |

| Glycine Aminopeptidase | Glycine-β-naphthylamine | 0.24 | 100.8 s-1 (kcat) | 8.0 | Actinomucor elegans researchgate.net |

Microscopic and Imaging Techniques for Self-Assembled Structures (e.g., AFM)

Microscopic techniques are indispensable for visualizing the supramolecular structures formed through the self-assembly of peptides like Glycyl-L-leucyl-L-alanine. Atomic Force Microscopy (AFM) is a particularly powerful tool in this regard, as it can provide nanoscale resolution images of surfaces and structures, often under physiological conditions. iphy.ac.cnresearchgate.net

The self-assembly of short peptides is a phenomenon of great interest for creating novel biomaterials, such as hydrogels. nih.govresearchgate.net While specific studies on Glycyl-L-leucyl-L-alanine are emerging, research on analogous peptides provides a framework for investigation. For example, AFM has been used to visualize the ordered arrays and nanofibrils formed by self-assembling peptides composed of glycine-alanine repeating units. researchgate.net These studies reveal details about fibril morphology, such as their height, width, and periodicity.

In a typical AFM experiment to study Gly-Leu-Ala self-assembly, a solution of the peptide would be deposited onto a smooth substrate, such as mica. After an incubation period to allow for assembly, the sample is dried and imaged. The AFM tip scans the surface, and its deflection is used to create a topographical map of the assembled structures. nih.gov Phase imaging can also be employed to provide information on the material properties, such as stiffness, of different regions of the sample. nih.gov Such analysis could reveal whether Glycyl-L-leucyl-L-alanine forms structures like nanotubes, ribbons, or spherical aggregates, which is a common characteristic of short, self-assembling peptides. nih.gov

| Peptide System | Microscopic Technique | Observed Structures | Typical Dimensions | Source |

| (Glycine-Alanine)n Repeats | Atomic Force Microscopy (AFM) | Ordered β-sheet arrays | Nanoscale periodicity | researchgate.net |

| L-Alanine Crystals | Atomic Force Microscopy (AFM) | Parallel molecular chains | Molecular resolution | iphy.ac.cnresearchgate.net |

| Collagen-like Peptides with Aromatic Termini | Atomic Force Microscopy (AFM) | Micrometer-long fibrils with small branches | Average diameter 0.26 µm | nih.gov |

Fluorimetric Methods for Detection and Quantification

Fluorimetric methods offer high sensitivity and specificity for the detection and quantification of peptides and their constituent amino acids. researchsolutions.com These techniques can be applied to Glycyl-L-leucyl-L-alanine either directly, by exploiting its intrinsic properties or its interaction with fluorescent probes, or indirectly, by derivatizing the peptide or its hydrolysis products.

One approach involves the use of fluorescent dyes that change their emission properties upon interaction with amino acids or peptides. For example, studies with resorcinol-based acridinedione dyes have shown that their fluorescence intensity can be quenched or enhanced in the presence of amino acids like alanine and valine. nih.gov The interaction of Glycyl-L-leucyl-L-alanine with such dyes could potentially lead to a measurable change in fluorescence, forming the basis of a quantification assay. The magnitude of the fluorescence change would likely depend on the concentration of the tripeptide.

Another powerful strategy is pre-column or post-column derivatization with a fluorescent tag, followed by separation using techniques like high-performance liquid chromatography (HPLC) or capillary zone electrophoresis. researchsolutions.com Reagents such as fluorescein isothiocyanate (FITC) can be used to label the N-terminal amine of Glycyl-L-leucyl-L-alanine or the amino groups of its constituent amino acids after hydrolysis. The resulting fluorescent derivatives can be detected with extremely high sensitivity, reaching subattomole levels. researchsolutions.com This approach is particularly useful for quantifying the peptide in complex biological samples.

Furthermore, tripeptides themselves can serve as templates for the formation of fluorescent gold nanoclusters (AuNCs), providing a novel route for detection. nih.gov The synthesis of AuNCs stabilized by Glycyl-L-leucyl-L-alanine could yield fluorescent nanoparticles whose intensity could be correlated with the peptide concentration, offering a potential platform for sensing applications. nih.gov

| Analyte | Fluorimetric Method | Fluorescent Probe/Dye | Observation | Limit of Detection | Source |

| L-Alanine | Interaction with Dye | Acridinedione Dye (ADDR1) | Negligible fluorescence quenching | Not specified | nih.gov |

| Amino Acids | Capillary Electrophoresis with LIF Detection | Fluorescein isothiocyanate (FITC) | High-sensitivity detection of derivatives | 9 x 10-21 mole (for Alanine) | researchsolutions.com |

| Metal Ions (Fe3+, Cu2+) | Tripeptide-Templated AuNCs | Tyrosine-Cystine-Tyrosine (YCY) | Fluorescence quenching | Not specified | nih.gov |

Emerging Research Frontiers and Theoretical Perspectives in Glycyl L Leucyl L Alanine Science

Computational Chemistry and Molecular Modeling of Tripeptide Systems

Computational approaches have become indispensable in peptide science, offering insights into structure, function, and dynamics at an atomic level. york.ac.uk For tripeptides such as Glycyl-L-leucyl-L-alanine, these methods provide a powerful lens to predict behavior and guide experimental design, surmounting the challenges of studying these small, flexible molecules. lindushealth.com

In Silico Prediction of Tripeptide Interactions and Functions

In silico modeling is a critical first step in hypothesizing the biological roles and interactions of tripeptides. nih.gov Virtual screening and molecular docking are powerful computational techniques used to predict how a tripeptide might bind to a specific biological target, such as a receptor or enzyme. nih.govcurapath.com This approach can significantly reduce the time and cost associated with drug discovery by identifying promising candidates from vast virtual libraries. nih.gov For Glycyl-L-leucyl-L-alanine, these methods could be employed to screen for potential interactions with proteins involved in various signaling pathways, providing clues to its bioactivity.

Quantitative Structure-Activity Relationship (3D-QSAR) models represent another key computational tool. These models correlate the chemical structure of peptides with their biological activity, allowing researchers to predict the function of novel sequences and to rationally design peptides with enhanced properties. nairobiwire.com By analyzing factors like hydrophobicity and amino acid position, researchers can infer the potential antioxidant, antimicrobial, or signaling capabilities of a given tripeptide. curapath.comnairobiwire.com

| Computational Technique | Application for Glycyl-L-leucyl-L-alanine | Predicted Outcome |

| Molecular Docking | Screening against a library of known protein targets (e.g., enzymes, receptors). | Identification of potential binding partners and interaction sites. vocal.media |

| Virtual Screening | High-throughput computational screening for potential biological activities. | Prioritization of Glycyl-L-leucyl-L-alanine for specific in vitro testing. nih.gov |

| 3D-QSAR Modeling | Comparison with models built from known bioactive tripeptides. | Prediction of potential functions, such as antioxidant or signaling activity. nairobiwire.com |

| ADME/T Prediction | In silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Estimation of the peptide's drug-like properties and potential viability as a therapeutic. vocal.media |

Simulation of Peptide Dynamics and Conformational Changes

While docking predicts static binding, Molecular Dynamics (MD) simulations provide a view of the dynamic nature of peptides and their interactions over time. windows.net MD simulations can model the folding of a tripeptide, its conformational flexibility, and the stability of its interactions with a target molecule. curapath.commedicineinnovates.com For a small, flexible peptide like Glycyl-L-leucyl-L-alanine, understanding its conformational landscape is crucial, as different shapes can correspond to different biological activities.

These simulations, often running for nanoseconds or longer, track the movements of every atom in the system, governed by the principles of physics. windows.netmdpi.com This allows researchers to observe how the peptide changes shape in different environments, such as in water or when approaching a cell membrane. curapath.com Advanced techniques like replica-exchange MD can enhance the sampling of these conformational states, providing a more complete picture of the peptide's energetic landscape. lindushealth.com Such simulations are vital for understanding how a tripeptide might adapt its structure to bind to a receptor or how it might self-assemble into larger structures. medicineinnovates.com

Bioengineering and Biomaterials Applications of Tripeptides

The ability of short peptides to self-assemble into ordered nanostructures has positioned them as highly attractive building blocks for advanced biomaterials. Tripeptides, including potentially Glycyl-L-leucyl-L-alanine, are at the forefront of this research due to their simplicity, biocompatibility, and the ease with which their properties can be tuned by altering the amino acid sequence.

Self-assembling peptides can form a variety of nanostructures, such as nanofibers, nanotubes, and hydrogels, which mimic the native extracellular matrix (ECM). lindushealth.comnih.gov These materials are being explored for a wide range of biomedical applications:

Tissue Engineering: Peptide-based hydrogels and scaffolds provide a three-dimensional environment that supports cell adhesion, proliferation, and differentiation. nih.gov They have shown promise in regenerating various tissues, including neural and bone tissue. mdpi.commdpi.com For instance, tripeptide-based hydrogels can be designed to have mechanical properties similar to brain tissue, promoting neural cell growth. vocal.media

Drug Delivery: The nanostructures formed by self-assembling peptides can encapsulate therapeutic agents, from small molecule drugs to larger proteins. researchgate.net These peptide-based systems can protect the drug from degradation and provide sustained, localized release. nairobiwire.com For example, hydrogels formed from nucleo-tripeptides have been used for the sustained delivery of chemotherapy drugs directly to tumor sites. nairobiwire.com

Biocatalysis: Some self-assembling tripeptides can form nanostructures that exhibit enzyme-like activity. medicineinnovates.com These "nanozymes" can catalyze reactions within a hydrogel matrix, creating smart biomaterials that can, for instance, convert a pro-drug into its active form. medicineinnovates.com

The self-assembly process is driven by non-covalent interactions like hydrogen bonding and hydrophobic interactions between the peptide molecules. The specific sequence of Glycyl-L-leucyl-L-alanine, with its mix of a small (glycine), a bulky hydrophobic (leucine), and a smaller hydrophobic (alanine) residue, suggests it may have a propensity for self-assembly, a hypothesis that could be explored to create novel biomaterials.

Interdisciplinary Approaches to Understanding Tripeptide Roles in Complex Biological Networks

Tripeptides are not merely structural components; they are often potent signaling molecules that can modulate complex biological networks. Understanding their roles requires an interdisciplinary approach that integrates chemistry, cell biology, and systems-level analysis.

Recent research has shown that specific tripeptides can have profound effects on cellular signaling pathways. For example, the tripeptide IRW (Isoleucine-Arginine-Tryptophan) has been shown to activate the AMPK/eNOS signaling pathway, which is involved in the vasodilation of blood vessels. windows.net Another tripeptide, Hyp-Asp-Gly, was found to inhibit platelet activation by regulating the PI3K/Akt-MAPK/ERK1/2 signaling pathway. medicineinnovates.com These studies demonstrate that tripeptides can act with high specificity to influence complex cellular processes.

To uncover these roles, researchers are turning to advanced analytical and systems-level techniques:

Metabolomics: This field involves the comprehensive analysis of all small molecules (the metabolome) in a biological sample. Advanced mass spectrometry and NMR spectroscopy techniques are used to detect and identify naturally occurring di- and tripeptides in biofluids like urine and plasma. curapath.comnih.gov This allows researchers to discover novel bioactive peptides and to understand how their levels change in disease states.

Systems Biology: By combining experimental data from metabolomics and proteomics with computational modeling, systems biology aims to understand how molecules like tripeptides function within the entire biological network. mdpi.com This approach can reveal how a single tripeptide might influence multiple pathways and lead to a specific physiological outcome.

Chemical Biology: This discipline uses chemical tools to probe biological systems. Synthetic tripeptides with specific modifications can be used to study receptor binding, cellular uptake, and downstream signaling effects, providing precise insights into their mechanism of action.

Investigating Glycyl-L-leucyl-L-alanine through this interdisciplinary lens could reveal its potential roles in cell-to-cell communication, metabolic regulation, or other complex biological processes.

Future Directions in Tripeptide Research Methodology and Conceptual Advancement

The field of peptide science is rapidly evolving, with new technologies and concepts continually expanding the possibilities for research and application. nih.gov The future of tripeptide research will likely be characterized by greater speed, precision, and complexity in both discovery and design.

Methodological Advancements:

High-Throughput Screening (HTS): HTS technologies allow for the rapid testing of thousands or even millions of compounds for a specific biological activity. bmglabtech.com Applying HTS to large libraries of tripeptides will accelerate the discovery of new functional molecules. nih.gov Computational tools can screen all 8,000 possible tripeptides to predict properties like self-assembly, prioritizing candidates for experimental validation. york.ac.uk

AI and Machine Learning: Artificial intelligence is set to revolutionize peptide design. mdpi.com Machine learning models can predict peptide properties, optimize sequences for stability and permeability, and even design novel peptides with desired functions from scratch, vastly accelerating the development of next-generation peptide therapeutics.

Advanced Synthesis and Modification: Innovations in peptide synthesis, such as click chemistry and enzymatic ligation, are making it easier to produce complex and modified peptides. mdpi.comcreative-peptides.com These methods allow for the creation of more stable and potent tripeptides, for instance by cyclization or the incorporation of non-natural amino acids. nih.gov

Conceptual Advancements:

Peptide-Drug Conjugates: The concept of using peptides to deliver a therapeutic payload to a specific target is a growing area. nih.gov Tripeptides could be designed to target specific cells or tissues, carrying a conjugated drug molecule to improve efficacy and reduce side effects.

Multi-target Therapeutics: As our understanding of complex diseases grows, there is increasing interest in drugs that can modulate multiple targets simultaneously. Peptides are well-suited for this role, and future research may focus on designing tripeptides that can interact with several nodes within a disease network. tandfonline.com